

# C646: A Technical Guide to its Effects on Histone Acetylation

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## Compound of Interest

Compound Name: C646

Cat. No.: B8037948

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## Introduction

**C646** is a potent, cell-permeable, and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1][2] It acts as a competitive inhibitor with respect to acetyl-CoA, effectively blocking the transfer of acetyl groups to histone and non-histone protein substrates.[3] This inhibition of p300/CBP HAT activity leads to a global reduction in histone acetylation, consequently altering chromatin structure and gene expression.[4] Due to its critical role in regulating transcription, **C646** has emerged as a valuable chemical probe for studying the biological functions of p300/CBP and as a potential therapeutic agent in various diseases, particularly cancer.[1][4] This in-depth technical guide provides a comprehensive overview of the effects of **C646** on histone acetylation, including quantitative data on its inhibitory activity, detailed experimental protocols, and its impact on key signaling pathways.

## Quantitative Data

### Inhibitory Activity of C646

**C646** exhibits high selectivity for p300/CBP over other HATs. The following table summarizes its inhibitory potency.

Target Enzyme	Inhibition Constant (Ki)	IC50	Notes
p300	400 nM[1][4]	1.6 $\mu$ M[5]	Competitive inhibitor with respect to acetyl-CoA.
PCAF	> 8-fold selectivity vs. p300	-	Significantly less potent against other HATs.[1]
GCN5	> 8-fold selectivity vs. p300	-	Significantly less potent against other HATs.[1]
MOZ	> 8-fold selectivity vs. p300	-	Significantly less potent against other HATs.[1]
HDAC1	-	No Inhibition	Exhibits off-target effects at higher concentrations.[2]
HDAC2	-	15 $\pm$ 1 $\mu$ M	Exhibits off-target effects at higher concentrations.[2]
HDAC3	-	25 $\pm$ 5 $\mu$ M	Exhibits off-target effects at higher concentrations.[2]
HDAC6	-	7.0 $\pm$ 1.0 $\mu$ M	Exhibits off-target effects at higher concentrations.[2]
HDAC8	-	11 $\pm$ 1 $\mu$ M	Exhibits off-target effects at higher concentrations.[2]

## Effects of C646 on Histone Acetylation

Treatment of cells with **C646** leads to a dose-dependent decrease in the acetylation of specific lysine residues on histone tails.

Histone Modification	Cell Line	C646 Concentration	Effect	Reference
Global Histone H3 Acetylation	Various Cancer Cell Lines	10-25 $\mu$ M	Reduced	[4]
Global Histone H4 Acetylation	Various Cancer Cell Lines	25 $\mu$ M	Reduced	[4]
H3K9 Acetylation	Goat Adipose-Derived Stem Cells	Not specified	Increased (counterintuitive, likely due to off-target HDAC inhibition)	[3][6]
H3K18 Acetylation	RAW264.7 Macrophages	30 $\mu$ M	Increased (counterintuitive, likely due to off-target HDAC inhibition)	[2]
H3K23 Acetylation	RAW264.7 Macrophages	30 $\mu$ M	Increased (counterintuitive, likely due to off-target HDAC inhibition)	[2]

## Experimental Protocols

### In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding Assay)

This protocol is adapted from standard radioactive HAT assay methodologies.

Materials:

- Recombinant p300 enzyme
- Histone H3 or H4 peptide substrate
- [<sup>3</sup>H]-Acetyl-CoA
- **C646** inhibitor
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF
- Stop Solution: 7.5 M Guanidine Hydrochloride, 100 mM Tris-HCl (pH 7.5)
- P81 phosphocellulose filter paper
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme.
- Add **C646** at various concentrations to the reaction mixture. Use DMSO as a vehicle control.
- Initiate the reaction by adding [<sup>3</sup>H]-Acetyl-CoA.
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding the stop solution.
- Spot the reaction mixture onto the P81 phosphocellulose filter paper.
- Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [<sup>3</sup>H]-Acetyl-CoA.
- Wash the filter paper once with acetone and let it air dry.
- Place the filter paper in a scintillation vial with scintillation fluid.

- Measure the radioactivity using a scintillation counter. The amount of incorporated [<sup>3</sup>H]-acetyl is proportional to the HAT activity.

## Western Blot Analysis of Histone Acetylation

This protocol outlines the steps for histone extraction and subsequent western blot analysis to assess changes in histone acetylation.

### A. Histone Extraction (Acid Extraction Method):

#### Materials:

- Cell culture treated with **C646** or vehicle control
- Phosphate-buffered saline (PBS)
- Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN<sub>3</sub>
- 0.2 N Hydrochloric Acid (HCl)
- Neutralization Buffer: 1 M Tris-HCl, pH 8.0

#### Procedure:

- Harvest cells by centrifugation and wash the pellet with ice-cold PBS.
- Resuspend the cell pellet in TEB and incubate on ice for 10 minutes with gentle mixing to lyse the cells.
- Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.
- Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl.
- Incubate overnight at 4°C with rotation to extract histones.
- Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the debris.

- Transfer the supernatant containing the histones to a new tube and neutralize the acid by adding the neutralization buffer.
- Determine the protein concentration using a Bradford or BCA assay.

#### B. Western Blotting:

##### Materials:

- Extracted histone samples
- SDS-PAGE gels (15% or 4-20% gradient)
- PVDF or nitrocellulose membrane (0.2  $\mu$ m pore size is recommended for small histone proteins)
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

##### Procedure:

- Separate the histone proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

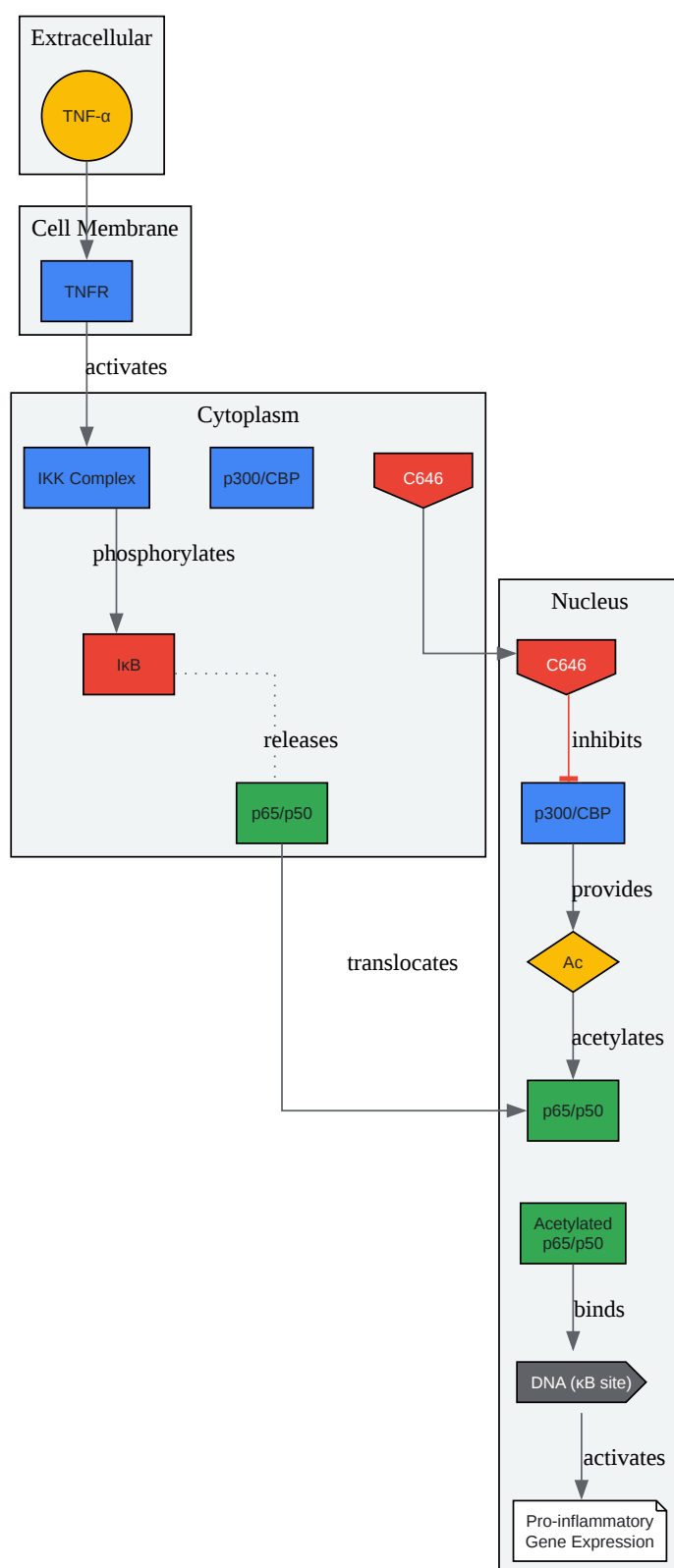
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

## Signaling Pathways and Experimental Workflows

### C646 Inhibition of the NF- $\kappa$ B Signaling Pathway

p300/CBP acts as a critical coactivator for the NF- $\kappa$ B transcription factor, p65 (RelA).

Acetylation of p65 by p300/CBP is essential for its full transcriptional activity. **C646**, by inhibiting p300/CBP, prevents p65 acetylation and thereby suppresses the expression of NF- $\kappa$ B target genes involved in inflammation and cell survival.



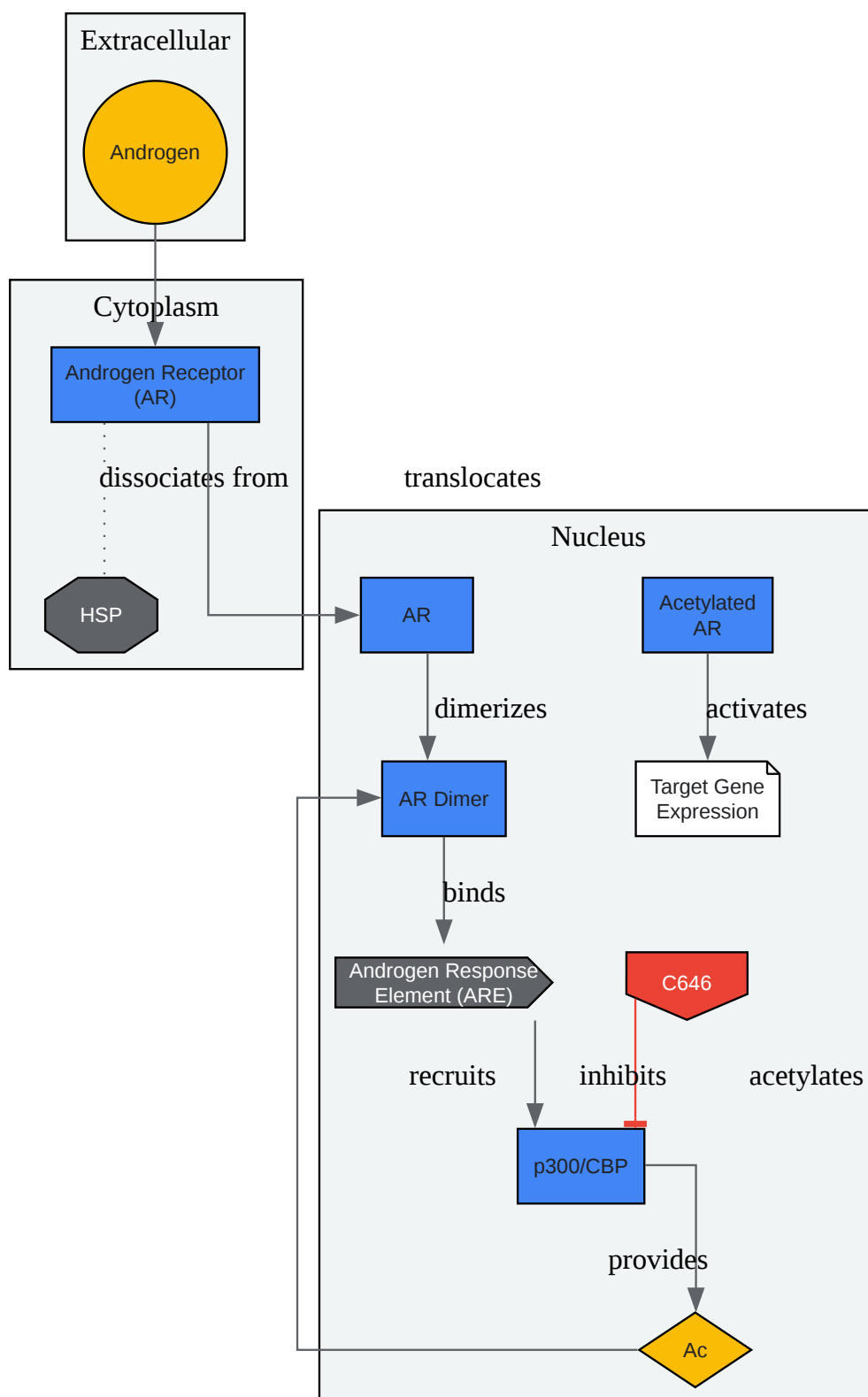
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Caption: **C646** inhibits NF-κB signaling by blocking p300/CBP-mediated acetylation of p65.



## C646 Inhibition of the Androgen Receptor (AR) Signaling Pathway

The androgen receptor (AR) is a key driver of prostate cancer progression. Its transcriptional activity is enhanced by the coactivator function of p300/CBP, which involves the acetylation of the AR protein. **C646** can disrupt this process, leading to decreased AR-mediated gene expression and reduced prostate cancer cell proliferation.

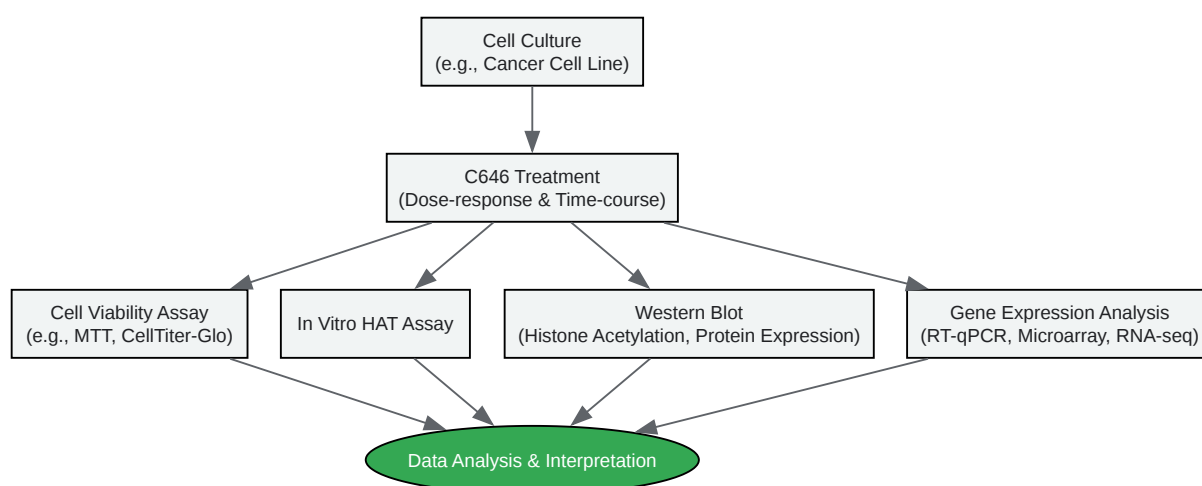


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Caption: **C646** disrupts Androgen Receptor signaling by inhibiting p300/CBP-mediated acetylation.

## General Experimental Workflow for Studying C646 Effects

The following diagram illustrates a typical workflow for investigating the cellular effects of **C646**.



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Caption: A typical experimental workflow for characterizing the effects of **C646** on cultured cells.

## Conclusion

**C646** is a cornerstone tool for elucidating the roles of p300/CBP in health and disease. Its ability to selectively inhibit this family of HATs provides a powerful means to dissect the intricate mechanisms of epigenetic regulation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding and harnessing the therapeutic potential of p300/CBP inhibition. As research progresses, a deeper understanding of the nuanced effects of

**C646** on histone acetylation and gene expression will undoubtedly pave the way for novel therapeutic strategies targeting a wide array of pathological conditions.

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